1,4-Dimethyl-3-n-octadecylcyclohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

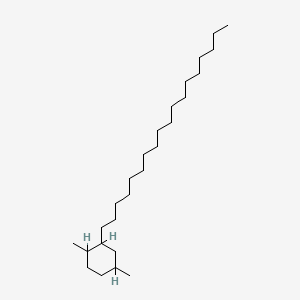

1,4-Dimethyl-3-n-octadecylcyclohexane: is an organic compound with the molecular formula C26H52 and a molecular weight of 364.6911 g/mol . . This compound is characterized by its cyclohexane ring substituted with two methyl groups and a long octadecyl chain, making it a significant molecule in various chemical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dimethyl-3-n-octadecylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through distillation and recrystallization to ensure high purity .

Análisis De Reacciones Químicas

Types of Reactions: 1,4-Dimethyl-3-n-octadecylcyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield saturated hydrocarbons.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic medium, elevated temperatures.

Reduction: H2, Pd/C, room temperature or slightly elevated temperatures.

Substitution: Br2, Cl2, UV light or heat to initiate the reaction.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 1,4-Dimethyl-3-n-octadecylcyclohexane is primarily related to its hydrophobic interactions. The long octadecyl chain allows the compound to interact with lipid bilayers and hydrophobic environments, making it useful in applications such as drug delivery and membrane studies. The cyclohexane ring provides structural stability and rigidity, contributing to its effectiveness in various chemical reactions .

Comparación Con Compuestos Similares

- 1,3,5-Trimethyl-2-octadecylcyclohexane

- 2,4,6-Trimethyl-1-n-octadecylcyclohexane

Comparison: 1,4-Dimethyl-3-n-octadecylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring. This configuration influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the position of the methyl groups and the length of the octadecyl chain can affect the compound’s solubility, melting point, and interaction with other molecules .

Actividad Biológica

1,4-Dimethyl-3-n-octadecylcyclohexane (C26H52) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its long hydrocarbon chain and cyclohexane ring structure. The molecular formula C26H52 indicates a relatively high molecular weight, which contributes to its physical properties such as solubility and volatility.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. A notable investigation involved the isolation of this compound from Streptomyces sp. EMSM31, which was sourced from a saline environment in Wadi Al-Natrun, Egypt. The study demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 22 |

| Staphylococcus aureus | 18 |

| Escherichia coli | 19 |

| Klebsiella pneumoniae | 19 |

| Enterococcus faecalis | 18 |

The maximum antibacterial activity was achieved under optimized conditions with nutrient-rich media, indicating that the efficacy of this compound is influenced by the surrounding environment and cultivation conditions .

Antioxidant Activity

In addition to its antibacterial properties, this compound has shown promising results in antioxidant assays. The DPPH radical scavenging assay revealed that this compound effectively reduces free radicals, which is crucial for mitigating oxidative stress in biological systems.

Table 2: Antioxidant Activity of this compound

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH Radical Scavenging | 33.33 - 86.68 |

| Hydrogen Peroxide Scavenging | 31.05 - 81.66 |

The results indicate that the compound possesses significant radical-scavenging capabilities, comparable to known antioxidants such as ascorbic acid .

Case Studies

Case Study 1: Isolation from Streptomyces sp. EMSM31

A study focusing on the isolation of actinobacteria from extreme environments led to the identification of Streptomyces sp. EMSM31 as a potent producer of bioactive compounds including this compound. The strain exhibited broad-spectrum antibacterial activity and was optimized for maximum yield under specific fermentation conditions .

Case Study 2: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) analysis has been employed to profile the bioactive components extracted from various natural sources, including those containing this compound. This method confirmed its presence and quantified its concentration relative to other metabolites .

Propiedades

Número CAS |

55282-02-5 |

|---|---|

Fórmula molecular |

C26H52 |

Peso molecular |

364.7 g/mol |

Nombre IUPAC |

1,4-dimethyl-2-octadecylcyclohexane |

InChI |

InChI=1S/C26H52/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23-24(2)21-22-25(26)3/h24-26H,4-23H2,1-3H3 |

Clave InChI |

IYAUESUIHMJWPO-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCCC1CC(CCC1C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.